Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and agriculture. The imidazo[1,2-a]pyridine moiety is a common structural motif found in molecules with diverse biological activities, and its derivatives are often explored for their pharmacological properties.
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridine derivatives can be complex, involving multiple steps and various starting materials. For instance, ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, a related compound, is synthesized through a three-step reaction process, which includes the formation of the imidazo ring . Similarly, other derivatives such as ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylates are prepared by reacting ethyl 2-chloroacetoacetate with 2-aminopyrimidines . These methods highlight the versatility of synthetic routes available for constructing the imidazo[1,2-a]pyridine core.
Molecular Structure Analysis
The molecular structure of imidazo[1,2-a]pyridine derivatives is often confirmed using spectroscopic methods and, in some cases, by X-ray crystallography. For example, the molecular structure of ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate was calculated using density functional theory (DFT) and compared with X-ray diffraction data, showing consistency between the theoretical and experimental structures . This type of analysis is crucial for understanding the conformation and electronic properties of the molecules.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridine derivatives undergo various chemical reactions, which are essential for further functionalization of the core structure. For instance, ethyl 5-amino-3-oxo-1,2-dihydro-1H-pyrazole-1-carboxylate can undergo selective cyclocondensation to yield pyrazolo[3,4-b]pyridin-3-ones . Additionally, the synthesis of novel ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylate derivatives involves a series of reactions starting from a pyridine derivative, showcasing the reactivity of the pyridine ring in these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[1,2-a]pyridine derivatives are influenced by their molecular structure. For example, the presence of substituents on the imidazo[1,2-a]pyridine core can affect the compound's solubility, melting point, and stability. The electrostatic potential and frontier molecular orbitals, as investigated by DFT for ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate, provide insights into the reactivity and interaction of the molecule with other chemical entities . These properties are essential for the compound's potential applications in drug design and other chemical industries.
Scientific Research Applications
Synthesis and Characterization of Derivatives
A study by Ge et al. (2014) explored the synthesis of novel derivatives from ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate. These derivatives displayed unique optical properties, such as fluorescence characteristics, which were investigated in dichloromethane (Ge et al., 2014).
Anti-Inflammatory Activity
Research conducted by Abignente et al. (1982) demonstrated the synthesis of 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids using ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate. These compounds were then evaluated for their anti-inflammatory and other pharmacological activities (Abignente et al., 1982).
Synthesis of Various Chloroimidazo Derivatives
Rousseau and Robins (1965) developed a new route for synthesizing various chloroimidazo[4,5‐c]pyridines and related derivatives, utilizing ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate. This synthesis contributed to the advancement of heterocyclic chemistry (Rousseau & Robins, 1965).
Coordination Polymers and Photoluminescent Properties
A 2019 study by Jiang and Yong explored the use of a 3-position substituted imidazo[1,2-a]pyridine ligand, derived from ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate, in the synthesis of one-dimensional coordination polymers. These polymers exhibited unique photoluminescent and magnetic properties, demonstrating the compound's potential in materials science (Jiang & Yong, 2019).
Safety And Hazards
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate is classified under GHS07 for safety and hazards . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
properties
IUPAC Name |
ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)7-6-13-8(11)4-3-5-9(13)12-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQYTPCGXBXZCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=N1)C=CC=C2Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901228977 | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-Chloroimidazo[1,2-a]pyridine-2-carboxylate | |
CAS RN |
67625-36-9 | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67625-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-chloroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901228977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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